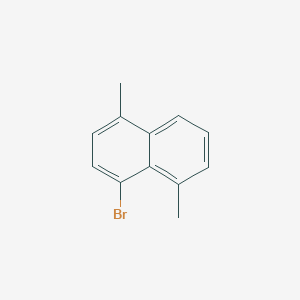
4-Bromo-1,5-dimethylnaphthalene
Descripción general
Descripción
4-Bromo-1,5-dimethylnaphthalene is a brominated derivative of 1,5-dimethylnaphthalene . The reaction of 1,5-dimethylnaphthelene with bromine in the presence of iron powder leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes .
Synthesis Analysis
The synthesis of 4-Bromo-1,5-dimethylnaphthalene involves the bromination of 1,5-dimethylnaphthalene in the presence of iron . The ratios of the resulting 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes depend on the amount of catalyst .Molecular Structure Analysis
The molecular structure of 4-Bromo-1,5-dimethylnaphthalene is similar to that of 1,5-dimethylnaphthalene, with the addition of a bromine atom at the 4-position .Chemical Reactions Analysis
The primary chemical reaction involving 4-Bromo-1,5-dimethylnaphthalene is its formation from the bromination of 1,5-dimethylnaphthalene . The reaction leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes .Aplicaciones Científicas De Investigación
Steric Effects in Dimethylnaphthalene Molecules
Research has shown significant steric effects in dimethylnaphthalene molecules, particularly in configurations where methyl groups are located on the same side of the naphthalene ring. This configuration leads to a hindrance of methyl group librations, an effect that dominates over the possibility of coupled motions of these groups. Studies comparing compounds like 1,8-dimethylnaphthalene and 1,5-dimethylnaphthalene have provided insights into these steric hindrances and their impact on molecular behavior (Wilson & Nowell, 2000).
Chemical Synthesis and Industrial Applications
Dimethylnaphthalene derivatives, including those related to 4-Bromo-1,5-dimethylnaphthalene, have been used in chemical synthesis processes for various applications. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy, involves dimethyl terephthalate as the starting material, which is related to the dimethylnaphthalene structure (Zhang et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1,5-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBNCFCOYAFCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



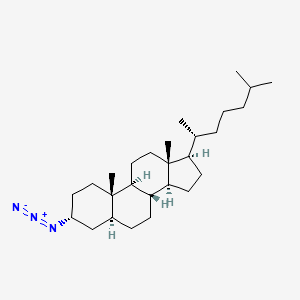

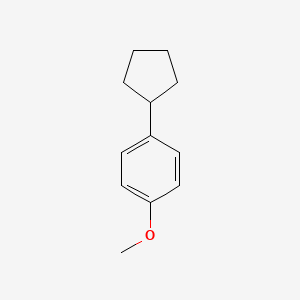
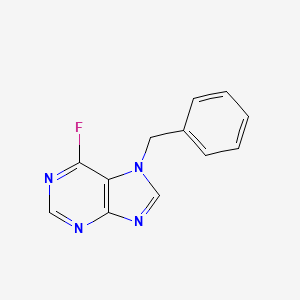
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B3242294.png)
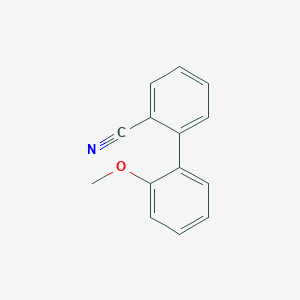
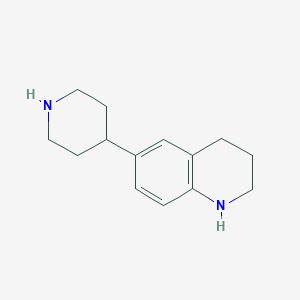

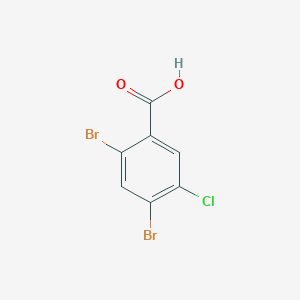
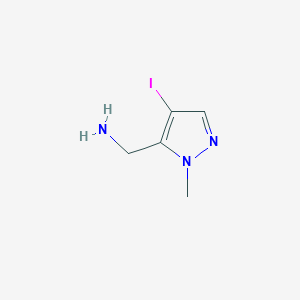
![(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3242319.png)
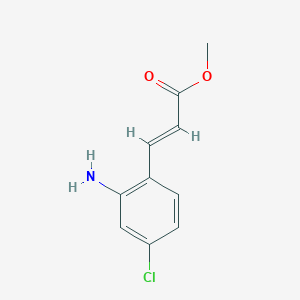

![N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine](/img/structure/B3242352.png)